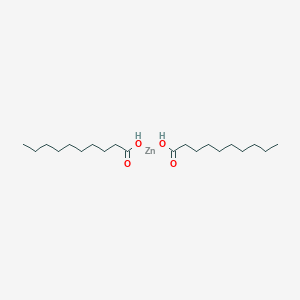

Bis(decanoyloxy)ZINC

Description

Bis(decanoyloxy)ZINC is a zinc carboxylate compound with two decanoate (C10H19O2<sup>-</sup>) ligands coordinated to a central zinc ion. Zinc carboxylates are widely used as catalysts, stabilizers in polymers, and precursors for nanomaterials due to their Lewis acidity and thermal stability .

The synthesis of this compound likely involves the reaction of zinc oxide (ZnO) or zinc hydroxide with decanoic acid, analogous to the preparation of other zinc carboxylates . Its long alkyl chains may enhance solubility in organic solvents, making it suitable for applications in hydrophobic matrices or as a catalyst in non-polar environments.

Properties

Molecular Formula |

C20H40O4Zn |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

decanoic acid;zinc |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12); |

InChI Key |

SZSKSDNKLVWNFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc caprate can be synthesized through the reaction of zinc oxide or zinc hydroxide with decanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows: [ \text{ZnO} + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Zn(C}{10}\text{H}_{19}\text{O}_2)_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, zinc caprate is often produced by reacting zinc chloride with sodium caprate in an aqueous solution. The resulting zinc caprate precipitates out of the solution and can be filtered, washed, and dried to obtain the final product. This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Zinc caprate undergoes various chemical reactions, including:

Oxidation: Zinc caprate can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield zinc metal and decanoic acid.

Substitution: Zinc caprate can participate in substitution reactions where the zinc ion is replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Metal salts in aqueous or organic solvents.

Major Products Formed

Oxidation: Zinc oxide (ZnO) and decanoic acid derivatives.

Reduction: Zinc metal (Zn) and decanoic acid (C10H20O2).

Substitution: Various metal caprates depending on the substituting metal ion.

Scientific Research Applications

Zinc caprate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.

Medicine: Explored for its potential in drug delivery systems and as a component in topical formulations for skin conditions.

Industry: Utilized in the production of rubber, plastics, and coatings due to its stabilizing properties

Mechanism of Action

The mechanism by which zinc caprate exerts its effects involves the release of zinc ions (Zn²⁺) in the presence of moisture. These zinc ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial and stabilizing effects. Zinc ions can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential enzymatic processes .

Comparison with Similar Compounds

Comparison with Similar Zinc Compounds

The following table compares Bis(decanoyloxy)ZINC with structurally or functionally related zinc compounds, based on molecular structure, applications, and physicochemical properties:

Key Research Findings

Catalytic Activity

Zinc carboxylates like this compound are effective catalysts in epoxide/CO2 copolymerization, producing polycarbonates with high molecular weight. For example, bimetallic zinc complexes achieve turnover frequencies (TOF) exceeding 500 h<sup>-1</sup> under mild conditions . The long alkyl chains in this compound may enhance substrate accessibility compared to shorter-chain analogs like zinc acetate.

Structural Insights

Single-crystal X-ray diffraction studies of related zinc carboxylates reveal distorted tetrahedral geometries, with Zn–O bond lengths ranging from 1.93–2.02 Å . This compound likely adopts a similar structure, with decanoate ligands providing steric bulk that influences reactivity and solubility.

Thermal Stability

Zinc carboxylates with longer alkyl chains (e.g., zinc stearate) exhibit lower thermal decomposition temperatures (~200–250°C) compared to inorganic zinc compounds like ZnO (>1975°C) . This property makes this compound suitable for low-temperature catalytic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.